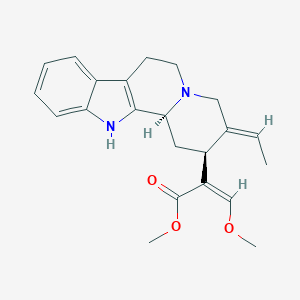

Geissoschizine methyl ether

描述

Background and Significance of Geissoschizine Methyl Ether in Natural Product Chemistry

This compound is a naturally occurring corynantheine-type indole (B1671886) alkaloid found predominantly in plants of the Uncaria genus, such as Uncaria rhynchophylla, Uncaria hook, and Uncaria sinensis. ontosight.ainih.govarabjchem.org These plants, commonly known as Cat's Claw, have a long history of use in traditional medicine systems. Notably, this compound is recognized as a major active constituent of the traditional Japanese Kampo medicine, Yokukansan, which is utilized for various neurological conditions. targetmol.comglpbio.combiocrick.com

The significance of this compound in natural product chemistry stems from its intricate molecular architecture. Its structure features a complex hexacyclic ring system containing an indole nucleus, which presents a considerable challenge and point of interest for synthetic chemists. ontosight.ai Research has been dedicated to the total synthesis of its parent compound, geissoschizine, highlighting the academic interest in developing synthetic routes to this class of alkaloids. ub.eduacs.org The compound's isolation and structural elucidation have been pivotal in understanding the chemical diversity within the Uncaria species and have provided a basis for investigating the pharmacological properties of these traditional remedies. arabjchem.org

Role of this compound as a Lead Compound for Pharmaceutical Development

The diverse pharmacological profile of this compound makes it a compelling lead compound for the development of new therapeutic agents. perlego.com A lead compound is a chemical starting point for the creation of new drugs. The molecule exhibits a wide range of biological activities, primarily centered on the central nervous system.

Research has identified this compound as a potent partial agonist of the serotonin (B10506) 5-HT1A receptor. targetmol.comchemfaces.com It also functions as an antagonist at several other serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT7. chemfaces.comnih.govresearchgate.netwikipedia.org This mixed agonist-antagonist profile on serotonin receptors is a key area of investigation, as it suggests a potential for nuanced modulation of the serotonergic system, which is implicated in mood and behavior. researchgate.netsmolecule.com

Furthermore, studies have shown that it interacts with dopamine (B1211576) D2L receptors, exhibiting partial agonist or antagonist activity, a profile that bears resemblance to third-generation antipsychotics like aripiprazole. ub.educhemfaces.comresearchgate.net The compound is also a notable inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). smolecule.comscience.gov This activity is a cornerstone of treatments for Alzheimer's disease. Additionally, this compound has been found to block voltage-dependent calcium channels, which may contribute to its observed vasorelaxant effects. chemfaces.comsmolecule.com These multifaceted interactions with key neurological targets underscore its potential as a scaffold for designing drugs for psychiatric and neurodegenerative disorders. smolecule.comscispace.com

Table 1: Investigated Biological Targets of this compound

| Target | Activity | Potential Therapeutic Relevance |

|---|---|---|

| Serotonin 5-HT1A Receptor | Partial Agonist | Mood and anxiety disorders, aggression. targetmol.comchemfaces.comresearchgate.net |

| Serotonin 5-HT2A Receptor | Antagonist | Psychosis, neuropsychiatric symptoms. chemfaces.comnih.gov |

| Serotonin 5-HT2C Receptor | Antagonist | Psychosis, mood disorders. chemfaces.comnih.gov |

| Serotonin 5-HT7 Receptor | Antagonist | Cognitive and mood disorders. researchgate.netwikipedia.orgsmolecule.com |

| Dopamine D2L Receptor | Partial Agonist/Antagonist | Schizophrenia and related disorders. ub.educhemfaces.com |

| Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's disease, cognitive enhancement. smolecule.comscience.gov |

| Voltage-Dependent Ca2+ Channels | Blocker | Cardiovascular conditions (vasorelaxation). chemfaces.comsmolecule.com |

Scope and Objectives of Research on this compound

Another significant area of research is its pharmacokinetics, including how it is metabolized by cytochrome P450 enzymes and distributed throughout the body, particularly its ability to cross the blood-brain barrier. researchgate.netscispace.comnih.gov Understanding these parameters is crucial for any potential therapeutic application.

Furthermore, there is a strong interest in using this compound as a template for medicinal chemistry efforts. The objective is to synthesize new derivatives and analogues. ub.edu This research aims to optimize the compound's activity profile, potentially enhancing its potency and selectivity for specific targets while minimizing off-target effects. The isolation of naturally occurring derivatives, such as this compound N-oxide which also shows acetylcholinesterase inhibitory activity, provides further avenues for exploration. figshare.com The ultimate scope of this research is to explore the full therapeutic potential of this natural product scaffold for treating a range of conditions, from neurodegenerative diseases like Alzheimer's to psychiatric disorders. chemfaces.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMJZLUOKJRHOW-XEASWFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045604 | |

| Record name | Geissoschizine methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60314-89-8 | |

| Record name | Geissoschizine methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geissoschizine methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geissoschizine methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEISSOSCHIZINE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Derivatization, and Biosynthetic Studies of Geissoschizine Methyl Ether

Natural Occurrence and Isolation Methodologies of Geissoschizine Methyl Ether

This compound is predominantly found in plants of the Uncaria genus, which are known in traditional medicine for their therapeutic properties. The isolation of this alkaloid involves multi-step extraction and purification protocols tailored to the specific plant matrix.

Isolation from Uncaria rhynchophylla

Uncaria rhynchophylla is a primary and well-documented source of this compound. rsc.org Numerous studies have successfully isolated the compound from the dried, hook-bearing stems of this plant. The process typically begins with the extraction of the ground plant material using an organic solvent, followed by acid-base partitioning to separate the alkaloid fraction.

One detailed method involves the following steps rsc.org:

Extraction: Thirty grams of finely ground woody material from U. rhynchophylla are extracted three times with one liter of ethanol.

Solvent Removal: The ethanolic extract is dried, yielding approximately 30 grams of crude extract.

Acid-Base Partitioning: The dried extract is resuspended in 300 mL of 0.01M hydrochloric acid (HCl) and washed with 300 mL of ethyl acetate (B1210297) (EtOAc). The ethyl acetate fraction is then re-extracted with 250 mL of 0.01M HCl.

Basification and Re-extraction: The pH of the combined acidic aqueous phases is adjusted to 8.5 using a 1M sodium hydroxide (B78521) (NaOH) solution. The alkaloids are then extracted into an organic solvent.

Further purification is achieved through chromatographic techniques to yield pure this compound. rsc.org Another study also reported isolating this compound N-oxide, a related derivative, from the aerial parts of U. rhynchophylla.

Isolation from Uncaria sinensis Oliv.

This compound has also been identified and isolated from Uncaria sinensis Oliv. nih.gov While specific, detailed protocols for its extraction from this particular species are less frequently documented than for U. rhynchophylla, the methodologies employed are based on general principles of alkaloid extraction. These methods typically involve solvent extraction with alcohols (like methanol (B129727) or ethanol) followed by acid-base liquid-liquid extraction to selectively isolate the basic alkaloid compounds. Subsequent purification steps rely on column chromatography to separate this compound from other co-extracted alkaloids.

Isolation from Uncaria hook

The term "Uncaria hook" refers to the hook-bearing stems of plants within the Uncaria genus, which are the primary plant parts used in the preparation of the traditional Kampo medicine, Yokukansan. wikipedia.orgmedchemexpress.comglpbio.com this compound is a major indole (B1671886) alkaloid found in Uncaria hook. medchemexpress.comglpbio.com The source plant for this material is often Uncaria rhynchophylla. Therefore, the isolation methodologies described for U. rhynchophylla are directly applicable to the extraction of this compound from Uncaria hook. These procedures consistently involve solvent extraction, acid-base purification, and final separation by chromatography.

Extraction and Purification Techniques of this compound

The isolation of this compound from its natural sources relies on a series of established chemical techniques designed to separate alkaloids from a complex plant matrix.

Initial Extraction: The process begins with the extraction of dried and powdered plant material. Ethanol is a commonly used solvent for this initial step due to its ability to dissolve a broad range of organic compounds, including alkaloids. rsc.org

Acid-Base Extraction: A crucial step for purifying alkaloids is the acid-base extraction. This technique leverages the basic nature of the nitrogen atom in the alkaloid structure.

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the alkaloid, making it water-soluble.

This aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

The acidic solution is subsequently basified (e.g., with NaOH or K₂CO₃) to a pH of around 8.5. rsc.org This deprotonates the alkaloid, rendering it insoluble in water but soluble in non-polar organic solvents.

The free-base alkaloid is then extracted from the aqueous solution using a solvent like ethyl acetate. rsc.org

Chromatographic Purification: The final purification of this compound from the crude alkaloid mixture is achieved through chromatography. High-Performance Liquid Chromatography (HPLC) is a precise method used for this purpose. A semi-preparative HPLC with a C18 column is effective, using a gradient of a solvent system such as acetonitrile (B52724) and aqueous ammonium (B1175870) hydroxide to elute the compounds. rsc.org Fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound. rsc.org

Table 1: Summary of Extraction & Purification Steps for this compound

| Step | Technique | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Initial Extraction | Solvent Extraction | Ethanol | Extract a wide range of compounds from plant material. |

| 2. Separation | Acid-Base Partitioning | HCl, Ethyl Acetate, NaOH | Isolate basic alkaloids from neutral/acidic impurities. |

| 3. Final Purification | HPLC | Acetonitrile, NH₄OH, C18 Column | Separate this compound from other alkaloids. |

Semisynthesis and Chemical Derivatization of this compound

Research into this compound extends to its chemical modification to produce derivatives and analogues. These studies are crucial for understanding structure-activity relationships and for generating related compounds for further investigation.

Approaches to this compound Analogues and Derivatives

While the total synthesis of complex alkaloids is a significant challenge, semi-synthetic approaches starting from the natural product offer a more direct route to derivatives.

Demethylation to Geissoschizine: A key semi-synthetic modification of this compound is its demethylation to yield its parent compound, Geissoschizine. This conversion can be achieved by treating this compound with a mixture of glacial acetic acid and concentrated hydrochloric acid at room temperature. rsc.org The reaction proceeds over a couple of days and can be monitored by LC-MS to observe the loss of a methyl group (14 atomic mass units). rsc.org This process provides a direct chemical link between the two closely related alkaloids and allows for the production of Geissoschizine from a more abundant precursor.

Naturally Occurring Derivatives: In addition to laboratory modifications, nature also produces derivatives of this compound. One such compound, This compound N-oxide , has been isolated from Uncaria rhynchophylla. This compound represents an oxidation of the tertiary nitrogen atom in the quinolizidine (B1214090) ring system and is isolated alongside the parent alkaloid.

Table 2: Investigated Derivatives of this compound

| Derivative Name | Method of Production | Key Chemical Change |

|---|---|---|

| Geissoschizine | Semi-synthesis (Demethylation) | Removal of a methyl group from the ether linkage. |

| This compound N-oxide | Natural Biosynthesis | Oxidation of the aliphatic tertiary nitrogen atom. |

Synthesis of Tritium-Labeled this compound for Receptor Binding Studies

The synthesis of radiolabeled compounds is a cornerstone of modern pharmacological research, enabling detailed investigation into drug-receptor interactions and metabolic pathways. nih.govopenmedscience.com Tritium (B154650) (³H), a radioactive isotope of hydrogen, is particularly favored for labeling complex organic molecules like this compound due to its low-energy beta emission and high specific activity, which allows for sensitive detection without significantly altering the molecule's chemical structure or biological activity. nih.govopenmedscience.com

Common strategies for tritium labeling applicable to this compound include:

Catalytic Hydrogenation: This is one of the most common methods, involving the reduction of an unsaturated precursor with tritium gas (T₂). energ-en.ro For this compound, a precursor containing a double bond or a halogen substituent at a strategic position could be synthesized. This precursor would then be treated with T₂ gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to introduce tritium into the molecule. openmedscience.com

Reduction with Tritiated Reagents: A precursor molecule with a reducible functional group, such as a ketone or an ester, can be treated with a tritium-containing reducing agent. A common reagent is sodium borotritide (NaB³H₄), which can introduce tritium with high stereoselectivity. researchgate.net

Isotope Exchange: In this method, the target molecule is exposed to a tritium source (like tritium gas or tritiated water) in the presence of a catalyst that facilitates the exchange of hydrogen atoms for tritium atoms on the molecule. dtu.dk

The resulting tritium-labeled this compound would be purified, typically using chromatographic techniques, to ensure high radiochemical purity. This high-purity tracer is essential for use in receptor binding assays, where it allows researchers to quantify the binding affinity of the alkaloid to specific neurotransmitter receptors, such as serotonin (B10506) receptors, and to study the kinetics of these interactions. nih.gov

Demethylation of this compound to Geissoschizine

The conversion of this compound back to its parent compound, geissoschizine, is a crucial chemical transformation for biosynthetic studies and for creating derivatives. A documented method for this demethylation involves treating the methyl ether with a mixture of acids.

In a specific laboratory procedure, 2.4 mg of this compound is dissolved in 80 μL of glacial acetic acid, to which 20 μL of concentrated hydrochloric acid is added. The reaction mixture is stirred at room temperature for two days. The progress of the reaction is monitored using Liquid Chromatography-Mass Spectrometry (LCMS) to detect the formation of geissoschizine, which is identified by a mass loss of 14 atomic mass units corresponding to the removed methyl group. To stop the reaction, 720 μL of 4 M potassium carbonate (K₂CO₃) solution is slowly added to neutralize the acid.

| Parameter | Value/Reagent |

| Starting Material | This compound |

| Reagent 1 | Glacial acetic acid |

| Reagent 2 | Concentrated hydrochloric acid |

| Reaction Time | 2 days |

| Monitoring Technique | LCMS |

| Quenching Agent | 4 M Potassium Carbonate |

Biosynthetic Pathways of this compound

This compound is a downstream product within the complex network of monoterpenoid indole alkaloid (MIA) biosynthesis. Its formation is intrinsically linked to its precursor, geissoschizine, which stands as a central hub from which numerous alkaloid scaffolds are derived.

Enantioselective Synthesis of (+)-Geissoschizine as a Precursor

The biological activity of alkaloids is highly dependent on their stereochemistry. Therefore, the ability to synthesize the specific, naturally occurring enantiomer, (+)-geissoschizine, is of significant chemical interest. An effective asymmetric synthesis has been developed that produces (+)-geissoschizine in a concise and stereocontrolled manner. acs.orgacs.org

Involvement in Monoterpenoid Indole Alkaloid Biosynthesis

Geissoschizine is a pivotal intermediate in the biosynthesis of over 3,000 MIAs. biorxiv.orgresearchgate.net The pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. Strictosidine is then deglycosylated, and the resulting aglycone is reduced by the enzyme geissoschizine synthase (GS) to form 19E-geissoschizine. nih.gov

From this crucial branch point, geissoschizine serves as the substrate for a variety of enzymes that catalyze oxidative cyclizations and rearrangements, leading to a vast diversity of alkaloid structures. researchgate.net It is the direct precursor to several major alkaloid families, including:

Strychnos (e.g., strychnine)

Sarpagan

Akuammiline

Mavacurane

Iboga (e.g., ibogaine)

Aspidosperma

The inherent chemical reactivity of the geissoschizine molecule, with its densely functionalized structure, allows for these diverse downstream reactions, highlighting its central role in generating chemical diversity in plants. researchgate.net

Key Enzymes and Genetic Clusters in Biosynthesis

The biosynthetic diversification from geissoschizine is orchestrated by a suite of specialized enzymes, primarily from the cytochrome P450 family. biorxiv.orgnih.gov Research in medicinal plants like Catharanthus roseus has identified several key enzymes that act upon geissoschizine to produce different alkaloid scaffolds. researchgate.net

| Enzyme | Abbreviation | Function | Product Scaffold |

| Geissoschizine Oxidase | CrGO | Catalyzes oxidative coupling of C2 and C16 | Strychnos (Akuammicine) |

| Sarpagan Bridge Enzyme | CrSBE | Catalyzes formation of C5-C16 bond | Sarpagan (Polyneuridine aldehyde) |

| Rhazimal Synthase | AsRS | Catalyzes formation of C7 and C16 bond | Akuammiline (Rhazimal) |

| Geissoschizine Cyclase | - | Generates multiple alkaloid structures | Akuammilan, Strychnos, Mavacuran |

Furthermore, the genes encoding these biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs) within the plant genome. The discovery of a geissoschizine synthase (GS) gene cluster in plants like Rauvolfia tetraphylla and Catharanthus roseus points to a coordinated regulation of the MIA pathway. This genomic organization facilitates the co-inheritance and co-expression of the genes required to produce these complex metabolites.

In Vitro and In Vivo Biosynthetic Investigations

Elucidating the complex biosynthetic pathways originating from geissoschizine requires a combination of in vitro (in a test tube) and in vivo (in a living organism) experimental approaches.

In Vitro Studies:

Enzymatic Assays: Researchers functionally characterize enzymes by expressing the corresponding genes in systems like yeast or E. coli, purifying the enzymes, and then incubating them with the substrate (geissoschizine) in a test tube. The products are then analyzed using LCMS and NMR to determine the enzyme's specific function. researchgate.netnih.gov For example, in vitro assays were used to demonstrate that the enzyme CrGO oxidizes geissoschizine to form the Strychnos-type alkaloid akuammicine (B1666747). nih.gov

In Vivo Studies:

Gene Silencing: A powerful in vivo technique is virus-induced gene silencing (VIGS). nih.gov In this method, a virus is used to deliver a genetic sequence that specifically targets and "silences" a candidate gene in the plant (e.g., Catharanthus roseus). By analyzing how the plant's alkaloid profile changes after silencing a specific gene, researchers can confirm its role in the biosynthetic pathway. nih.govnih.gov For instance, silencing CrGO in C. roseus leads to a significant reduction in akuammicine and its derivatives, confirming the enzyme's role in vivo. nih.gov

Pathway Reconstitution: This involves expressing multiple genes from the proposed pathway in a host organism that does not naturally produce these compounds, such as the tobacco plant (Nicotiana benthamiana). By successfully reconstituting the production of a downstream alkaloid from an earlier precursor, the function of the entire set of enzymes can be validated in a living system. nih.gov

These complementary approaches have been instrumental in piecing together the multistep pathways that convert geissoschizine into the diverse and pharmacologically important catharanthine (B190766) and tabersonine (B1681870) alkaloids, which are themselves precursors to anticancer drugs. nih.gov

Pharmacological Activities and Mechanisms of Action of Geissoschizine Methyl Ether

Neuropharmacological Effects of Geissoschizine Methyl Ether

This compound exhibits a complex pharmacological profile, interacting with multiple receptor subtypes and enzymes within the brain. Its effects are primarily centered on serotonin (B10506) and dopamine (B1211576) receptors, in addition to its inhibitory action on acetylcholinesterase.

Agonistic Activity at Serotonin 5-HT1A Receptors

This compound has been identified as a potent partial agonist at serotonin 5-HT1A receptors. nih.govnih.govchemfaces.com In competitive receptor-binding assays, it demonstrated a strong ability to inhibit the binding of radioligands to the 5-HT1A receptor, with a reported IC50 value of 0.904 μM. nih.gov Further functional assays, such as those measuring [35S]GTPγS binding, have confirmed its agonistic properties. nih.gov These studies show that while this compound activates the 5-HT1A receptor, its maximal effect is less than that of the full agonist serotonin, reaching a plateau at approximately 40% of the response induced by serotonin, which is characteristic of a partial agonist. nih.gov

Antagonistic Activity at Serotonin 5-HT2A/2C Receptors

In contrast to its activity at 5-HT1A receptors, this compound acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov Studies have shown that it inhibits the binding of specific radioligands to these receptors. nih.gov The antagonistic activity of this compound at these receptor subtypes has been quantified, with reported IC50 values for radioligand binding inhibition of 0.197 μM for the 5-HT2A receptor and 1.480 μM for the 5-HT2C receptor. nih.gov Functional assays have further confirmed its antagonistic properties, demonstrating its ability to block the effects of serotonin at these receptors. nih.gov

Partial Agonism/Antagonism at Dopamine D2L Receptors

This compound displays a dualistic activity at the dopamine D2L receptor, behaving as a partial agonist/antagonist. nih.govresearchgate.net This complex interaction is similar to that of some atypical antipsychotic drugs. nih.gov The compound has been shown to have a relatively low intrinsic activity and can evoke a partial activation response in cells expressing the dopamine D2L receptor. nih.gov The potency of this compound at the D2L receptor has been determined, with a reported EC50 value of 4.4 μM. nih.govresearchgate.net This is notably less potent than the atypical antipsychotic aripiprazole, which has an EC50 of 56 nM at the same receptor. nih.govresearchgate.net

Interactive Data Table: Receptor Binding and Functional Activity of this compound

| Compound | Receptor | Activity | IC50 (μM) | EC50 (μM) |

| This compound | 5-HT1A | Partial Agonist | 0.904 nih.gov | |

| This compound | 5-HT2A | Antagonist | 0.197 nih.gov | |

| This compound | 5-HT2C | Antagonist | 1.480 nih.gov | |

| This compound | D2L | Partial Agonist/Antagonist | 4.4 nih.govresearchgate.net |

Inhibition of Acetylcholinesterase (AChE) Activity

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov This inhibitory action suggests a potential role in modulating cholinergic neurotransmission. Studies have reported that this compound can inhibit 50% of AChE activity at a concentration of 3.7 ± 0.3 µg/mL. chemfaces.comnih.gov

The mechanism of AChE inhibition by this compound has been characterized as both reversible and non-competitive. nih.govnih.gov This means that the compound does not bind permanently to the enzyme and that its binding site is distinct from the active site where acetylcholine is hydrolyzed. This mode of inhibition allows for the potential restoration of enzyme activity once the compound is cleared.

Molecular modeling studies have been conducted to investigate the interaction between this compound and the acetylcholinesterase enzyme at a molecular level. nih.govnih.gov These computational analyses have helped to visualize the binding mode of the inhibitor at the active site of AChE. nih.gov The in silico analysis predicted that the β-methoxy acrylate (B77674) moiety of the compound interacts with key amino acid residues at the oxyanion hole of AChE, specifically Gly118 and Ala201, through the formation of hydrogen bonds. nih.gov Furthermore, the models suggest that this compound also engages in hydrophobic interactions with key residues within the choline-binding site and the acyl-binding pocket of the enzyme. nih.gov

Modulation of Neuronal Channels

This compound (GM), an indole (B1671886) alkaloid, demonstrates significant interaction with various neuronal ion channels, which is believed to contribute to its pharmacological effects, including its potential as an antiepileptic agent. nih.govresearchgate.net Electrophysiological studies have revealed that GM can dose-dependently suppress spontaneous firing and prolong the action potential duration in cultured hippocampal neurons. nih.govnih.gov

Inhibition of NaV Currents

This compound has been identified as a potent inhibitor of voltage-gated sodium (NaV) currents. nih.govnih.gov This inhibition is dose-dependent, with a reported IC50 value of 10.2 µmol/L. nih.gov By blocking NaV channels, which are crucial for the initiation and propagation of action potentials, GM can effectively reduce neuronal excitability. nih.gov This mechanism is consistent with the observed reduction in the amplitude of action potentials in hippocampal neurons following the application of GM. nih.gov The inhibition of NaV channels is a key factor in the antiepileptic activity of this compound. nih.gov

Inhibition of nACh Receptors

In addition to its effects on voltage-gated ion channels, this compound also acts on ligand-gated ion channels, specifically the nicotinic acetylcholine (nACh) receptors. nih.govnih.gov It has been shown to potently inhibit nACh currents, with a reported IC50 value falling within the range of 1.3–13.3 μmol/L. nih.govresearchgate.netnih.gov This inhibition of nACh receptors, which are involved in fast synaptic transmission, further contributes to the modulation of neuronal excitability by GM. nih.gov

Modulation of Potassium Channels (e.g., IK, IA, Kir2.1)

This compound exhibits a modulatory effect on several types of potassium channels, which are critical for repolarizing the neuronal membrane and terminating action potentials. nih.gov It potently inhibits the delayed rectifier potassium (IK) currents with an IC50 value of 1.6 µmol/L. nih.gov In contrast, its effect on the transient outward potassium currents (IA) is less pronounced, with a significantly higher IC50 value of 50.0 µmol/L. nih.gov Interestingly, GM was found to have minimal effect on inwardly rectifying potassium (Kir2.1) channels at a concentration of 10 μmol/L. nih.gov The inhibition of IK currents by GM likely contributes to the observed prolongation of action potential duration in hippocampal neurons. nih.gov

| Channel Type | IC50 Value (µmol/L) | Effect of this compound |

| Voltage-gated Sodium (NaV) | 10.2 | Potent inhibition |

| Nicotinic Acetylcholine (nACh) | 1.3 - 13.3 | Potent inhibition |

| Delayed Rectifier Potassium (IK) | 1.6 | Potent inhibition |

| Transient Outward Potassium (IA) | 50.0 | Weak inhibition |

| Inwardly Rectifying Potassium (Kir2.1) | - | Little to no effect at 10 µmol/L |

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced neuronal damage. nih.govbiocrick.com These effects are attributed to its ability to modulate mitochondrial function and reduce the generation of reactive oxygen species (ROS). nih.gov

Against Oxidative Stress-Induced Cell Death

This compound has been shown to protect neurons from cell death induced by oxidative stress, such as that caused by glutamate (B1630785) toxicity. nih.govbiocrick.com Studies have demonstrated its ability to prevent glutamate-induced cytotoxicity in neuronal cell lines like HT22. nih.gov This protective effect is achieved, at least in part, by blocking intracellular ROS accumulation. nih.gov The neuroprotective capabilities of GM have been observed in various models of glutamate-induced neurotoxicity. frontiersin.org

Inhibition of ERK Pathway

This compound (GME) has been identified as a neuroprotective agent that functions, in part, through the inhibition of the extracellular signal-regulated kinase (ERK) pathway. dntb.gov.uanih.gov In in vitro models using HT22 murine hippocampal neurons, GME demonstrated the ability to counteract oxidative stress-induced cell damage. nih.gov Mechanistic studies revealed that while hydrogen peroxide (H₂O₂) exposure significantly increased the expression of phospho-ERK (p-ERK), pretreatment with GME inhibited this increase. nih.gov However, GME did not show a similar inhibitory effect on the phosphorylation of p38, another component of the MAPK pathway. nih.govbiocrick.com Molecular docking simulations support these findings, suggesting a favorable binding interaction between GME and the ERK protein through multiple hydrophobic and hydrogen bonds. dntb.gov.uanih.gov This targeted inhibition of the ERK pathway is a key mechanism behind the neuroprotective effects of this compound. dntb.gov.uanih.gov

Table 1: Effect of this compound on H₂O₂-Induced Phospho-ERK Expression

| Treatment | Phospho-ERK Level (Fold change vs. Control) | Reference |

|---|---|---|

| Control | 1.00 | nih.gov |

| H₂O₂ (350 μM) | 1.95 ± 0.21 | nih.gov |

| GME + H₂O₂ | Inhibited the increase caused by H₂O₂ | nih.gov |

Data derived from studies on HT22 murine hippocampal neurons.

Effects on Glutamate-Induced Convulsion

This compound has been identified as a key antiseizure component in traditional medicine, with its efficacy demonstrated specifically in glutamate-induced seizure models in mice. nih.govfrontiersin.orgjst.go.jp Early studies using bioassay-guided fractionation of extracts from Uncariae Ramulus et Uncus pinpointed GME as one of the primary active components responsible for anticonvulsant effects. jst.go.jp Oral administration of GME to mice was shown to inhibit glutamate-induced convulsions in a dose-dependent manner. jst.go.jp This antiepileptic activity is consistent with its neuroprotective effects against glutamate-induced cell death observed in various neuronal models. nih.gov The mechanism behind this is thought to involve the inhibition of multiple neuronal channels, which contributes to reducing neuronal excitability. frontiersin.orgnih.gov

Table 2: Anticonvulsant Activity of this compound in Glutamate-Induced Seizure Model

| Compound | Dose (mg/kg, oral) | Effect | Reference |

|---|---|---|---|

| This compound | 50, 100, 200 | Dose-dependent inhibition of convulsions | jst.go.jp |

Results are based on studies in mice.

Other Pharmacological Activities of this compound

Vasorelaxant Effect

This compound exhibits potent vasorelaxant properties through a dual mechanism of action. nih.govchemfaces.comcdnsciencepub.com In studies using isolated rat aorta strips, GME was shown to relax norepinephrine-induced contractions in a dose-dependent manner, with a 50% efficacy concentration (EC₅₀) of 0.744 μM. nih.govchemfaces.comresearchgate.net This potency was found to be approximately 14 times greater than that of hirsutine, another indole alkaloid with vasorelaxant effects. nih.govchemfaces.com The vasorelaxant activity of GME is composed of both endothelium-dependent and endothelium-independent mechanisms. nih.govcdnsciencepub.com

At lower concentrations (ranging from 10⁻⁷ to 3x10⁻⁶ M), the vasorelaxant effect of this compound is primarily dependent on the vascular endothelium. nih.govchemfaces.com This effect is mediated by the synthesis and release of nitric oxide (NO). nih.govcdnsciencepub.com Studies have demonstrated that the relaxation of norepinephrine-induced contractions was abolished when the aortic endothelium was removed. nih.govchemfaces.com Similarly, pretreatment with N(G)-nitro-L-arginine, an inhibitor of nitric oxide synthesis, also eliminated the vasorelaxant effect at these lower concentrations. nih.govchemfaces.comresearchgate.net This indicates that GME stimulates the endothelial nitric oxide synthase (eNOS) system to produce NO, which then acts on the vascular smooth muscle to cause relaxation. cdnsciencepub.comresearchgate.net

Table 3: Mechanisms of Vasorelaxant Effect of this compound

| Concentration Range | Mechanism | Key Findings | Reference |

|---|---|---|---|

| 10⁻⁷ M - 3x10⁻⁶ M | Endothelium-Dependent (Nitric Oxide) | Effect abolished by endothelium removal or NO synthesis inhibitors. | nih.govchemfaces.com |

| 10⁻⁵ M - 10⁻⁴ M | Endothelium-Independent (Ca²⁺-Channel Blocking) | Effect partially remains after endothelium removal; inhibits contractions induced by high K⁺ and Ca²⁺. | nih.govchemfaces.com |

Data based on ex vivo studies on isolated rat aorta.

Anti-inflammatory Activities

This compound possesses anti-inflammatory, and specifically anti-neuroinflammatory, properties. ontosight.aifrontiersin.orgresearchgate.net Research has demonstrated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Microglial cells are the primary immune cells in the central nervous system, and their activation and subsequent release of inflammatory mediators like NO are hallmarks of neuroinflammation. In a study assessing various alkaloids from Uncaria rhynchophylla, this compound was among the compounds that showed potent inhibitory activity against NO production, indicating its potential to mitigate inflammatory processes within the brain. nih.gov

Table 4: Anti-Neuroinflammatory Activity of Compounds from Uncaria rhynchophylla

| Compound | IC₅₀ (μM) for NO Inhibition | Reference |

|---|---|---|

| This compound | 5.87 - 76.78* | nih.gov |

| Note: The source provides a range for several active compounds, including GME. |

Activity assessed in LPS-induced BV-2 microglial cells.

Anti-oxidant Activities

This compound has demonstrated notable antioxidant properties, primarily through its ability to protect neurons from oxidative damage. ontosight.aibiocrick.com Research indicates that the compound exerts its neuroprotective effects by modulating cellular energy metabolism. Specifically, it shifts the metabolic pathway from mitochondrial respiration towards glycolysis, a phenomenon sometimes referred to as the 'Warburg effect'. chemfaces.com This alteration in glucose metabolism helps to reduce the production of reactive oxygen species (ROS), thereby protecting neurons against oxidative stress-induced cell death. biocrick.com By mitigating the damaging effects of free radicals, this compound stands as a compound of interest in the study of neuroprotection. ontosight.ai

Structure-Activity Relationships (SAR) of this compound and its Analogs

The biological effects of this compound are intrinsically linked to its complex chemical architecture. Understanding how modifications to its structure and how it compares to similar alkaloids provides insight into its pharmacological profile.

Influence of Chemical Modifications on Receptor Binding and Enzyme Inhibition

The specific structural features of this compound are crucial for its interaction with biological targets. Chemical modifications to its molecular framework can significantly alter its activity.

One example of this is seen with This compound N-oxide , an oxindole (B195798) alkaloid derived from the N-oxidation of the parent compound. This modification results in a compound that retains the ability to inhibit acetylcholinesterase (AChE), exhibiting an IC₅₀ value of 23.4 μM. nih.gov

The indole nucleus, a core component of this compound's structure, is similar to that of the neurotransmitter serotonin (5-HT). nih.gov This structural similarity is thought to be the basis for its broad-spectrum activity at various serotonin receptor subtypes. nih.gov The compound binds to a wide array of 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7. nih.govnih.gov Its specific interactions are highly nuanced; it acts as a partial agonist at 5-HT1A receptors while functioning as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.govnih.govresearchgate.net This mixed agonist-antagonist profile is a key aspect of its pharmacological identity. researchgate.net Furthermore, this compound also interacts with dopamine D₂L receptors, where it displays partial agonist/antagonist activity. researchgate.net

Comparative Studies with Related Indole Alkaloids

When compared to other indole alkaloids, this compound exhibits a distinct and often potent activity profile.

Studies on acetylcholinesterase (AChE) inhibition have shown this compound to be a strong, reversible, and non-competitive inhibitor of the enzyme, with an IC₅₀ value of 3.7 ± 0.3 µg/mL. chemfaces.comscience.govtandfonline.comnih.gov This potency is significant when compared to other alkaloids isolated from Uncaria rhynchophylla, such as vallesiachotamine, hisuteine, hirsutine, isorhynchophylline, cisocorynoxeine, and corynoxeine, which are only weakly active. tandfonline.comnih.govcabidigitallibrary.org However, another related corynanthean-type indole alkaloid, turbinatine , shows even stronger AChE inhibition with an IC₅₀ value of 0.99 µg/mL. tandfonline.com The structural differences—namely the O-β-D-glucosyl moiety, the position of the olefinic bond, and a hydroxyl group at C-17 in turbinatine—are thought to be responsible for this enhanced activity. tandfonline.com

The table below presents the comparative AChE inhibitory activity of this compound and related compounds.

| Compound | IC₅₀ (µg/mL) | Type of Inhibition |

| This compound | 3.7 ± 0.3 | Reversible, Non-competitive |

| Turbinatine | 0.99 | - |

| Physostigmine (Standard) | 0.013 ± 0.002 | - |

Data sourced from multiple studies. tandfonline.comnih.gov

In comparative studies of vasorelaxant effects, this compound was found to be approximately 14 times more potent than hirsutine , another indole alkaloid from Uncariae Ramulus et Uncus. chemfaces.com The EC₅₀ for this compound was 0.744 µM, compared to 10.6 µM for hirsutine. chemfaces.com

Furthermore, in studies examining the blockade of alpha-adrenoceptors, this compound was found to be less potent than yohimbine , dihydrocorynantheine , and β-yohimbine . jst.go.jp

Its binding affinity for the 5-HT₇ receptor is also notably high. A competitive binding assay demonstrated that this compound (IC₅₀ = 0.034 μM) more strongly inhibited the binding of a radioligand to the 5-HT₇ receptor than other Uncaria alkaloids like hirsutine, hirsuteine, rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine. nih.gov

These comparative data underscore the unique position of this compound within the family of indole alkaloids, highlighting how subtle structural variations can lead to significant differences in pharmacological activity.

Pharmacokinetics and Metabolism of Geissoschizine Methyl Ether

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies indicate that geissoschizine methyl ether is absorbed into the bloodstream after oral administration and is capable of reaching the brain, suggesting it can cross the blood-brain barrier. nih.govnih.gov

This compound has been shown to permeate the blood-brain barrier and distribute within the brain. nih.govnih.gov In vivo studies in rats demonstrated that following oral administration, the compound was detected in the brain. nih.gov Further investigations using mass spectrometry imaging revealed that intravenously administered this compound diffuses throughout the brain parenchyma. researchgate.net Signals of the compound were observed in various regions, including the cerebral cortex, hippocampus, striatum, thalamus, amygdala, and cerebellum. researchgate.net In contrast, its hydroxylated metabolites were only detected in the brain's ventricles, suggesting that the parent compound, this compound, is what primarily enters and distributes within the brain tissue. researchgate.net In vitro models using co-cultures of endothelial cells, pericytes, and astrocytes also confirmed that this compound has a higher permeability across the blood-brain barrier compared to other alkaloids from Uncaria hook. nih.gov

Research has identified specific binding sites for this compound within rat brain tissue, indicating targeted interactions within the central nervous system. nih.gov

Specific binding of tritium-labeled this compound ([³H]GM) has been observed in several distinct areas of the rat brain. nih.gov These regions include the frontal cortex (specifically the prefrontal cortical region like the prelimbic cortex), the hippocampus, caudate putamen, amygdala, central medial thalamic nucleus, dorsal raphe nucleus, and the cerebellum. nih.gov The density of these binding sites varies across regions, with a high concentration in the frontal cortex, moderate density in the dorsal raphe nucleus, and sparse distribution in the cerebellum. nih.gov Microautoradiography has further revealed that these binding signals are distributed throughout the frontal cortex, including on large, neuron-like cells. nih.gov

Quantitative autoradiography was employed to determine the specific binding sites of [³H]GM on brain sections. nih.gov This technique allowed for the calculation of the maximum binding density (Bmax) and the dissociation constant (Kd), which indicates the affinity of the compound for its binding sites. nih.gov The Bmax values ranged from 0.65 to 8.79 pmol/mg of tissue, while Kd values were between 35.0 and 232.6 nM across the different brain regions studied. nih.gov Notably, binding sites with relatively high affinity (Kd less than 62 nM) were concentrated in the frontal cortex. nih.gov

Competition-binding assays were also performed to help clarify the molecular targets of this compound. nih.gov These experiments suggest that its pharmacological effects are primarily associated with serotonin (B10506) (5-HT) receptors, particularly in the frontal cortex and the dorsal raphe nucleus. nih.gov

| Brain Region | Maximum Binding Density (Bmax) | Dissociation Constant (Kd) | Binding Affinity |

| Frontal Cortical Region | Dense | < 62 nM | High |

| Dorsal Raphe Nucleus (DR) | Moderate | < 62 nM | High |

| Cerebellum | Sparse | > 62 nM | Lower |

| Various Regions | 0.65 - 8.79 pmol/mg tissue | 35.0 - 232.6 nM | Variable |

| This table summarizes data from quantitative autoradiography studies on this compound binding in the rat brain. nih.gov |

Specific Binding Sites in Brain Tissue

Metabolic Profiling of this compound

The biotransformation of this compound has been investigated through in vitro studies, primarily using liver microsomes to identify its metabolic pathways and resulting metabolites.

Metabolic profiling of this compound in both rat and human liver microsomes has been conducted using high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS). nih.govnih.gov These studies successfully identified thirteen distinct metabolites, with no significant differences observed between the metabolites produced by rat and human liver microsomes. nih.govnih.gov The primary metabolic pathways involved include demethylation, dehydrogenation, oxidation, methylation, and hydration (water-adduct formation). nih.govnih.govtandfonline.com

The identified metabolites consist of:

Two demethylation metabolites

One dehydrogenation metabolite

Three methylation metabolites

Three oxidation metabolites

Two water-adduct metabolites

One di-demethylation metabolite

One metabolite formed by a water-adduct followed by oxidation nih.govnih.gov

Further studies have identified the specific cytochrome P450 (CYP) enzyme primarily responsible for its metabolism in humans. CYP3A4 was found to be the main isoform involved in the biotransformation of this compound in human liver microsomes. tandfonline.com

| Metabolic Reaction | Number of Metabolites Identified |

| Demethylation | 2 |

| Dehydrogenation | 1 |

| Methylation | 3 |

| Oxidation | 3 |

| Water-adduct | 2 |

| Di-demethylation | 1 |

| Water-adduct + Oxidation | 1 |

| This table details the types and numbers of this compound metabolites identified in rat and human liver microsomes. nih.govnih.gov |

Metabolic Pathways: Demethylation, Dehydrogenation, Methylation, Oxidation, Water-Adduct Metabolism

The metabolism of this compound is complex, involving multiple biotransformation pathways. In vitro studies using both rat and human liver microsomes have identified thirteen distinct metabolites. nih.govnih.gov These metabolic transformations occur primarily through five main routes: demethylation, dehydrogenation, methylation, oxidation, and the formation of water-adducts. nih.gov

No significant differences have been observed in the types of metabolites produced between rat and human liver microsomes. nih.govnih.gov The identified metabolites include two demethylated forms, one dehydrogenated metabolite, three methylated metabolites, three oxidation products, and two water-adduct metabolites. nih.govnih.gov Further biotransformations were also noted, such as the creation of a di-demethylation metabolite and a water-adduct metabolite that undergoes subsequent oxidation. nih.govnih.gov

These findings indicate a comprehensive metabolic breakdown of the parent compound. The proposed metabolic pathways for this compound are detailed below. nih.gov

Table 1: Summary of this compound Metabolites Identified in Liver Microsomes

| Metabolic Pathway | Number of Metabolites Identified | Metabolite Codes (as per study) |

|---|---|---|

| Demethylation | 2 | M1-1, M1-2 |

| Dehydrogenation | 1 | M2-1 |

| Methylation | 3 | M3-1, M3-2, M3-3 |

| Oxidation | 3 | M4-1, M4-2, M4-3 |

| Water-Adduct Formation | 2 | M5-1, M5-2 |

| Di-demethylation | 1 | M6-1 |

| Water-Adduct + Oxidation | 1 | M7-1 |

Data sourced from studies on rat and human liver microsomes. nih.gov

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The metabolism of this compound is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netfrontiersin.org Studies utilizing recombinant human CYP isoforms have determined that this compound is metabolized into various forms, including hydroxylated, dehydrogenated, demethylated, and water adduct forms by these enzymes. tandfonline.comtandfonline.com

In humans, CYP3A4 has been identified as the primary isoform responsible for the metabolism of this compound in the liver. tandfonline.comnih.gov Other CYP isoforms are also involved, though to a lesser extent. tandfonline.comnih.gov

In rats, a different set of CYP isoforms appears to be predominantly involved. Research indicates that the male-specific enzymes CYP2C11 and CYP3A2 are the main contributors to the hepatic metabolism of this compound. biocrick.comsciprofiles.com

Table 2: Cytochrome P450 Isoforms Involved in this compound Metabolism

| Species | Primary CYP Isoforms | Other Involved Isoforms |

|---|---|---|

| Human | CYP3A4 tandfonline.comnih.gov | CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1 tandfonline.com |

Gender Differences in Pharmacokinetics

Significant gender-dependent differences in the pharmacokinetics of this compound have been observed in rats, but notably, not in humans. frontiersin.orgbiocrick.com In rats, female animals exhibit significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC) compared to their male counterparts after oral administration. biocrick.comsciprofiles.comresearchgate.net Specifically, the Cmax and AUC of plasma this compound in female rats were found to be approximately four times higher than in male rats. researchgate.net

This pharmacokinetic disparity is attributed to gender-specific differences in hepatic metabolism. biocrick.comsciprofiles.com The total body clearance (CLtot/F) of the compound is significantly greater in male rats. researchgate.net This difference is directly linked to the activity of male-dependent CYP enzymes, particularly CYP2C11 and CYP3A2, which are predominantly involved in metabolizing this compound in male rats. biocrick.comsciprofiles.com The higher metabolic activity in males leads to a more rapid clearance of the compound and consequently lower plasma concentrations compared to females. biocrick.comresearchgate.net

Table 3: Pharmacokinetic Parameters of this compound in Male and Female Rats

| Pharmacokinetic Parameter | Male Rats | Female Rats |

|---|---|---|

| Cmax (ng/mL) | 11.2 ± 3.1 | 42.6 ± 12.3 |

| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.2 |

| AUC0-8h (ng·h/mL) | 21.4 ± 4.9 | 93.2 ± 21.5 |

| CLtot/F (mL/h/kg) | 4761.9 ± 1424.1 | 1119.5 ± 276.4 |

Values are presented as mean ± S.D. Data from rats orally administered Yokukansan extract. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Corynoxeine |

| Isocorynoxeine |

| Rhynchophylline |

| Isorhynchophylline |

| Hirsuteine |

| Hirsutine |

| Verapamil |

Preclinical and Therapeutic Potential of Geissoschizine Methyl Ether

Efficacy in Animal Models of Neurological Disorders

Amelioration of Behavioral and Psychological Symptoms of Dementia (BPSD)

Geissoschizine methyl ether has been identified as a key component responsible for the ameliorating effects of the traditional medicine Yokukansan on BPSD. researchgate.netresearchgate.netbohrium.comnih.govnih.gov Studies in rodent models have shown that this compound can alleviate BPSD-like behaviors such as aggressiveness and anxiety. researchgate.netnih.govfrontiersin.org This effect is believed to be mediated, at least in part, through its activity at serotonin (B10506) receptors. nih.gov Autoradiography studies have revealed that tritium-labeled this compound specifically binds to several brain regions implicated in BPSD, including the frontal cortex and hippocampus. researchgate.netfrontiersin.org Furthermore, it has been shown to have neuroprotective effects, which could contribute to its efficacy in dementia models. frontiersin.org

Table 1: Effects of this compound on BPSD-like Behaviors in Animal Models

| Animal Model | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Rodent models of dementia | Amelioration of aggressiveness and anxiety | Activity at serotonin receptors, neuroprotection | researchgate.netnih.govnih.govfrontiersin.org |

| Rats | Specific binding to frontal cortex and hippocampus | Targeting brain regions involved in BPSD | researchgate.netfrontiersin.org |

Anti-Aggressive and Anti-Anxiety Effects

Preclinical research has highlighted the anti-aggressive and anti-anxiety properties of this compound. researchgate.net In studies using socially isolated mice, a model known to induce increased aggression and anxiety, this compound was found to ameliorate these behaviors. nih.govnih.gov This effect was linked to its potent partial agonism at serotonin 1A (5-HT1A) receptors. nih.govnih.gov The ameliorative effects of the compound on aggression and social deficits were counteracted by the administration of a 5-HT1A receptor antagonist, further supporting the role of this receptor in its anxiolytic and anti-aggressive actions. nih.gov Additionally, this compound has been shown to act as an antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, which may also contribute to its effects on emotional and anxiety-related behaviors. researchgate.netnih.gov

Table 2: Anti-Aggressive and Anti-Anxiety Effects of this compound

| Animal Model | Behavioral Effect | Receptor Interaction | Reference |

|---|---|---|---|

| Socially isolated mice | Reduced aggressiveness | Partial agonist at 5-HT1A receptors | nih.govnih.gov |

| Socially isolated mice | Reduced anxiety | Partial agonist at 5-HT1A receptors | nih.gov |

| - | Modulation of emotional and anxiety-related behaviors | Antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors | researchgate.netnih.gov |

Effects on Social Behavior

This compound has been shown to positively influence social behavior in animal models. researchgate.net In socially isolated mice, which exhibit reduced social interaction, administration of this compound improved sociality. nih.gov This pro-social effect is largely attributed to its action as a potent partial agonist of the 5-HT1A receptor. frontiersin.orgnih.gov The improvements in social behavior were blocked by a 5-HT1A receptor antagonist, underscoring the critical role of this receptor in mediating the compound's effects on sociality. nih.gov

Antiepileptic Activity

This compound has demonstrated notable antiepileptic properties in various preclinical models. nih.govresearchgate.net It is considered one of the active ingredients of Uncaria rhynchophylla, a plant used in traditional Chinese medicine for treating epilepsy. nih.govnih.gov In a glutamate-induced mouse seizure model, this compound exhibited antiepileptic effects. researchgate.netnih.govfrontiersin.org Further studies have validated its efficacy in electricity-induced seizure models, such as the maximal electroshock (MES) and 6-Hz seizure models in mice, where it dose-dependently suppressed generalized tonic-clonic seizures and reduced treatment-resistant seizures. nih.govresearchgate.net The proposed mechanism for its antiepileptic activity involves the inhibition of multiple neuronal channels, including voltage-gated sodium, calcium, and delayed rectifier potassium currents, as well as ligand-gated nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net

Table 3: Antiepileptic Activity of this compound in Animal Models

| Seizure Model | Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Glutamate-induced seizures (mouse) | Antiepileptic effects | Inhibition of multiple neuronal channels | researchgate.netnih.govfrontiersin.org |

| Maximal electroshock (MES) (mouse) | Dose-dependent suppression of generalized tonic-clonic seizures | Inhibition of multiple neuronal channels | nih.govresearchgate.net |

| 6-Hz induced seizures (mouse) | Reduction of treatment-resistant seizures | Inhibition of multiple neuronal channels | nih.govresearchgate.net |

Neuroprotective Effects in Models of Alzheimer's Disease and Parkinson's Disease

This compound is one of several alkaloids from the Uncaria hook that exerts neuroprotective effects against conditions like Alzheimer's and Parkinson's disease. frontiersin.orgbiocrick.com These effects are attributed to its anti-oxidant, anti-inflammatory, and neuromodulatory activities. frontiersin.orgbiocrick.com In the context of Alzheimer's disease, this compound has been shown to be a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. imrpress.comnih.govimrpress.com This inhibitory activity could help in managing the cognitive symptoms of Alzheimer's disease. nih.gov

This compound as an Active Constituent of Traditional Medicines

This compound is a key bioactive indole (B1671886) alkaloid found in several traditional medicines, notably the Japanese Kampo formula Yokukansan and plants of the Uncaria genus. ontosight.aismolecule.com Its presence in these remedies is believed to contribute significantly to their therapeutic effects, particularly in the context of neurological and psychiatric conditions.

Role in Yokukansan (YKS) for Dementia and Neuropsychiatric Symptoms

Yokukansan (YKS) is a traditional Japanese Kampo medicine prescribed for neurosis, insomnia, and behavioral and psychological symptoms of dementia (BPSD). nih.govdovepress.comnih.gov These symptoms often include aggression, hallucinations, and agitation in patients with various forms of dementia such as Alzheimer's disease, dementia with Lewy bodies, and vascular dementia. nih.govfrontiersin.org this compound, derived from the constituent herb Uncaria hook, is considered one of the primary active components responsible for the psychotropic effects of YKS. nih.govresearchgate.net

Pharmacological studies have revealed that this compound is a potent partial agonist of the serotonin 1A (5-HT₁A) receptor. ndnr.comnih.gov This interaction is thought to be a key mechanism behind the anxiolytic and anti-aggressive effects of YKS. ndnr.comnih.gov In socially isolated mice, both YKS and isolated this compound were shown to ameliorate increased aggressiveness and decreased sociality. nih.gov These effects were counteracted by a 5-HT₁A receptor antagonist, highlighting the crucial role of this pathway. nih.gov

Furthermore, this compound exhibits antagonistic activity at several other serotonin receptor subtypes, including 5-HT₂A, 5-HT₂B, 5-HT₂C, and 5-HT₇ receptors. benthamscience.comnih.gov The blockade of 5-HT₂A receptors, in particular, is a characteristic of many atypical antipsychotic medications and may contribute to the efficacy of YKS in managing psychotic symptoms in dementia. dovepress.com The compound also demonstrates a partial agonist effect at dopamine (B1211576) D₂ receptors, similar to the action of some third-generation antipsychotics. dovepress.comnih.gov This multifaceted interaction with the serotonergic and dopaminergic systems likely underpins the ability of YKS to improve a range of BPSD.

In addition to its receptor-mediated activities, this compound has been identified as a potent acetylcholinesterase (AChE) inhibitor. cabidigitallibrary.orgspandidos-publications.com By inhibiting the breakdown of the neurotransmitter acetylcholine, it may help to improve cognitive function, which is often impaired in dementia. cabidigitallibrary.org

Table 1: Investigated Actions of this compound in the Context of Yokukansan's Therapeutic Effects

| Therapeutic Target | Investigated Action of this compound | Potential Clinical Implication for Dementia and BPSD |

| Serotonin 1A (5-HT₁A) Receptor | Partial Agonist ndnr.comnih.gov | Amelioration of aggressiveness and social deficits nih.gov |

| Serotonin 2A (5-HT₂A) Receptor | Antagonist dovepress.combenthamscience.com | Reduction of psychotic symptoms dovepress.com |

| Dopamine D₂ Receptor | Partial Agonist dovepress.comnih.gov | Management of neuropsychiatric symptoms dovepress.comnih.gov |

| Acetylcholinesterase (AChE) | Inhibitor cabidigitallibrary.orgspandidos-publications.com | Improvement of cognitive function cabidigitallibrary.org |

Contribution to Uncaria rhynchophylla and Uncaria sinensis Oliv. Efficacy

This compound is a prominent alkaloid found in Uncaria rhynchophylla and Uncaria sinensis, two plant species commonly used in traditional Chinese medicine for conditions such as convulsions, hypertension, and other cerebral diseases. researchgate.netingentaconnect.comnih.gov The neuroprotective effects of these plants are, in part, attributed to their rich alkaloid content, with this compound being a significant contributor. researchgate.netfrontiersin.orgnih.gov

Research has demonstrated that this compound possesses a range of pharmacological properties that are relevant to the therapeutic applications of Uncaria species. In vitro studies have shown its ability to protect neuronal cells from glutamate-induced oxidative toxicity. nih.gov This neuroprotective effect is linked to the "neuronal Warburg effect," where the compound shifts energy metabolism from mitochondrial respiration towards glycolysis, thereby reducing the production of reactive oxygen species. nih.gov

The compound's interaction with the serotonergic system is also a key aspect of its activity within Uncaria extracts. It has been shown to have mixed 5-HT₁A receptor agonist and 5-HT₂A/₂C receptor antagonist activities. nih.gov This dual action may contribute to the regulation of mood and behavior. Furthermore, this compound has been identified as an inhibitor of multiple neuronal ion channels, including voltage-gated sodium and calcium channels, which may underlie its potential antiepileptic effects. nih.gov

The vasorelaxant properties of this compound, demonstrated by its ability to relax norepinephrine-induced contractions in isolated rat aorta, may also contribute to the traditional use of Uncaria species for hypertension. chemfaces.com

Table 2: Pharmacological Activities of this compound from Uncaria Species

| Pharmacological Activity | Investigated Mechanism | Potential Therapeutic Relevance |

| Neuroprotection | Protection against glutamate-induced oxidative stress via the 'neuronal Warburg effect' nih.gov | Treatment of neurodegenerative diseases frontiersin.orgnih.gov |

| Serotonergic Modulation | Mixed 5-HT₁A agonist and 5-HT₂A/₂C antagonist activities nih.gov | Management of mood and behavioral disorders |

| Ion Channel Inhibition | Inhibition of voltage-gated sodium and calcium channels nih.gov | Potential antiepileptic applications nih.gov |

| Vasorelaxation | Relaxation of vascular smooth muscle chemfaces.com | Management of hypertension |

| Acetylcholinesterase Inhibition | Reversible and non-competitive inhibition of AChE cabidigitallibrary.org | Improvement of cognitive function in Alzheimer's disease spandidos-publications.com |

Future Directions for Therapeutic Applications

The diverse pharmacological profile of this compound presents several promising avenues for future therapeutic development. Its multifaceted actions on the central nervous system, particularly its interactions with key neurotransmitter systems implicated in psychiatric and neurodegenerative disorders, warrant further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying its various effects. While its role as a 5-HT₁A partial agonist is well-documented, a deeper understanding of its interactions with other serotonin and dopamine receptor subtypes is needed to fully comprehend its antipsychotic-like properties. dovepress.com Further preclinical studies in animal models of psychosis, anxiety, and depression could help to validate these potential applications.

The neuroprotective properties of this compound, specifically its ability to induce the 'neuronal Warburg effect', suggest a potential therapeutic role in neurodegenerative diseases characterized by oxidative stress, such as Alzheimer's and Parkinson's disease. nih.gov Long-term studies in relevant animal models are necessary to evaluate its disease-modifying potential.

Given its acetylcholinesterase inhibitory activity, further investigation into its efficacy for the symptomatic treatment of cognitive decline in Alzheimer's disease is warranted. cabidigitallibrary.org Comparative studies with existing AChE inhibitors could help to position it within the current therapeutic landscape.

The antiepileptic potential of this compound, demonstrated by its inhibition of multiple neuronal channels, is another area ripe for exploration. nih.gov Investigating its efficacy in different seizure models could pave the way for its development as a novel anticonvulsant.

Finally, optimizing the delivery of this compound to the central nervous system is a critical step for its clinical translation. Research into novel formulations or drug delivery systems that enhance its blood-brain barrier permeability could significantly improve its therapeutic efficacy. nih.gov

Advanced Research Techniques and Methodologies Applied to Geissoschizine Methyl Ether

Spectroscopic and Spectrometric Techniques for Characterization

A variety of spectroscopic and spectrometric methods have been instrumental in the identification and structural analysis of geissoschizine methyl ether and its derivatives.

Two-dimensional nuclear magnetic resonance (2D NMR) experiments have been crucial for the structural elucidation of this compound and its related compounds. nih.govtandfonline.comtandfonline.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to establish the connectivity of protons and carbons within the molecule. For instance, in the characterization of a new derivative, this compound N-oxide, 2D NMR experiments were vital in confirming its structure. nih.govtandfonline.comtandfonline.com Similarly, the structures of other related alkaloids isolated alongside this compound have been established using these comprehensive spectral methods. mdpi.com The purity and structure of this compound used in neuroprotection studies were also confirmed by 1H-NMR and 13C-NMR data. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique used for the quantification of this compound in complex biological matrices. scispace.com This method has been successfully developed and validated for the simultaneous measurement of this compound and other related alkaloids in rat plasma and brain tissue. scispace.com The technique typically involves protein precipitation to prepare the sample, followed by chromatographic separation on a suitable column, such as an Ascentis Express RP-amide column, using a gradient elution of formic acid and acetonitrile (B52724). scispace.com This robust method has been applied in pharmacokinetic studies to determine the concentration of this compound in plasma and its ability to cross the blood-brain barrier. scispace.com Furthermore, HPLC-MS/MS has been instrumental in metabolic profiling, enabling the identification and structural elucidation of various metabolites of this compound in rat and human liver microsomes. nih.gov

Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) is a powerful, label-free technique used to visualize the spatial distribution of molecules within biological tissues. researchgate.netnih.gov This method has been employed to study the distribution of this compound in rat brains. researchgate.netnih.gov Studies have shown that after intravenous administration, this compound is diffusely observed throughout various brain regions, including the cerebral cortex, hippocampus, and cerebellum. researchgate.netnih.gov DESI-MSI, often used in conjunction with matrix-assisted laser desorption/ionization (MALDI) MSI, provides high-resolution images of the compound's localization, offering insights into its potential sites of action. researchgate.netnih.govdntb.gov.ua The technique has also been used to quantify the regional concentration of the compound in brain tissue by creating calibration curves from brain homogenates. nih.gov

Electrophysiological Techniques in Neuronal Studies

Electrophysiological techniques, particularly the whole-cell patch-clamp method, have been fundamental in investigating the effects of this compound on neuronal activity. nih.govnih.govresearchgate.net These studies are often conducted on cultured hippocampal neurons, which are crucial in understanding the mechanisms of antiepileptic drugs. nih.gov Research has demonstrated that this compound can suppress spontaneous firing and alter the action potential duration in these neurons. nih.govnih.govresearchgate.net By examining its effects on various voltage-gated and ligand-gated ion channels, scientists have identified it as an inhibitor of multiple neuronal channels. nih.govnih.govresearchgate.net

Specifically, this compound has been shown to potently inhibit:

Voltage-gated sodium (NaV) currents nih.govnih.gov

Voltage-gated calcium (CaV) currents nih.govnih.gov

Delayed rectifier potassium (IK) currents nih.govnih.gov

Ligand-gated nicotinic acetylcholine (B1216132) (nACh) currents nih.govnih.gov

In contrast, it has minimal effects on transient outward potassium currents (IA) and several other ligand-gated channels. nih.govnih.gov

Table 1: Inhibitory Effects of this compound on Neuronal Ion Channels

| Ion Channel | Effect | IC50 (μmol/L) | Reference |

|---|---|---|---|

| Voltage-gated Sodium (NaV) | Inhibition | 1.3 - 13.3 | nih.govnih.gov |

| Voltage-gated Calcium (CaV) | Inhibition | 1.3 - 13.3 | nih.govnih.gov |

| Delayed Rectifier Potassium (IK) | Inhibition | 1.6 | nih.gov |

| Transient Outward Potassium (IA) | Little to no effect | 50.0 | nih.gov |

| Nicotinic Acetylcholine (nACh) | Inhibition | 1.3 | nih.govnih.gov |

| GABA, NMDA, AMPA/KA Receptors | Little to no effect | - | nih.govnih.gov |

Quantitative Autoradiography and Receptor Binding Assays

Quantitative autoradiography and receptor binding assays are essential for identifying the specific binding sites of this compound in the brain and determining its affinity for various receptors. nih.gov To facilitate these studies, a tritium-labeled version of the compound, [3H]GM, was synthesized. nih.gov

Using quantitative autoradiography on rat brain sections, specific binding of [3H]GM has been observed in several key regions, including:

Frontal cortex nih.gov

Hippocampus nih.gov

Caudate putamen nih.gov

Amygdala nih.gov

Dorsal raphe nucleus nih.gov

Cerebellum nih.gov

Competition binding assays have further clarified that the pharmacological actions of this compound are significantly associated with serotonin (B10506) (5-HT) receptors, particularly in the frontal cortex and dorsal raphe nucleus. nih.gov These studies have revealed that this compound binds to multiple 5-HT receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors. nih.govresearchgate.net

Table 2: Binding Characteristics of this compound in Rat Brain

| Brain Region | Binding Density (Bmax, pmol/mg tissue) | Dissociation Constant (Kd, nM) | Reference |

|---|---|---|---|

| Frontal Cortical Region | High | < 62 (High Affinity) | nih.gov |

| Dorsal Raphe Nucleus | Moderate | < 62 (High Affinity) | nih.gov |

| Cerebellum | Sparse | < 62 (High Affinity) | nih.gov |

| Overall Range | 0.65 - 8.79 | 35.0 - 232.6 | nih.gov |

Molecular Docking and Modeling Studies

Molecular docking and modeling studies provide computational insights into the binding interactions between this compound and its protein targets at the atomic level. These in silico approaches help to predict and rationalize the observed biological activities.

For instance, molecular docking simulations have been used to explore the binding mode of this compound with acetylcholinesterase (AChE), revealing how it fits into the active site of the enzyme. nih.gov Other studies have shown that it can favorably bind to the ERK protein through multiple hydrophobic and hydrogen bond interactions, providing a potential explanation for its neuroprotective effects. nih.gov In the context of epilepsy research, molecular docking has indicated that this compound exhibits good binding ability to key targets implicated in the condition. nih.gov More recent homology modeling and substrate docking experiments have investigated its interaction with enzymes involved in alkaloid biosynthesis, revealing how variations in the active site architecture of these enzymes accommodate this compound and influence its metabolism. biorxiv.org

Network Pharmacology Approaches

Network pharmacology has been employed to elucidate the complex mechanisms of action of traditional medicines containing this compound. This computational method helps to identify the multiple targets and pathways through which active compounds exert their therapeutic effects.